methyl 4-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)benzoate
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Overview
Description
methyl 4-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)benzoate is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Hydrazone Formation: The indole derivative can then be reacted with hydrazine to form the hydrazone intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the indole nitrogen or the ester group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid.
Uniqueness
What sets methyl 4-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)benzoate apart is its unique structure, which combines an indole core with a hydrazone and ester functionality. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-25-18(24)11-6-8-12(9-7-11)26-10-15(22)20-21-16-13-4-2-3-5-14(13)19-17(16)23/h2-9,19,23H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAWRWPRSOEIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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